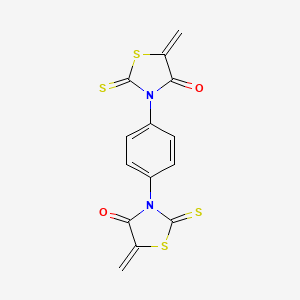
1,4-Phenylenebis(5-methylenerhodanine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Phenylenebis(5-methylenerhodanine) is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two rhodanine moieties connected via a 1,4-phenylene bridge. Rhodanine derivatives are known for their diverse biological activities, making 1,4-Phenylenebis(5-methylenerhodanine) a compound of interest in medicinal chemistry, materials science, and other research areas.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Phenylenebis(5-methylenerhodanine) typically involves the reaction of 1,4-phenylenediamine with rhodanine derivatives under controlled conditions. One common method includes the condensation of 1,4-phenylenediamine with 5-methylenerhodanine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 1,4-Phenylenebis(5-methylenerhodanine) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: 1,4-Phenylenebis(5-methylenerhodanine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phenylene and rhodanine moieties can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized rhodanine derivatives, while substitution reactions can produce a variety of substituted phenylene or rhodanine compounds.
科学研究应用
1,4-Phenylenebis(5-methylenerhodanine) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Biology: It exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has shown potential therapeutic applications, particularly in targeting specific molecular pathways in diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and metal-organic frameworks, due to its unique chemical properties.
作用机制
The mechanism of action of 1,4-Phenylenebis(5-methylenerhodanine) involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate signaling pathways that induce cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1,4-Phenylenebis(5-methylenerhodanine) can be compared with other rhodanine derivatives and phenylene-bridged compounds:
Similar Compounds: Examples include 1,4-phenylenebis(methylene)selenocyanate and other bis-rhodanine derivatives.
Uniqueness: The unique combination of the phenylene bridge and rhodanine moieties gives 1,4-Phenylenebis(5-methylenerhodanine) distinct chemical and biological properties
属性
CAS 编号 |
73855-63-7 |
|---|---|
分子式 |
C14H8N2O2S4 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
5-methylidene-3-[4-(5-methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H8N2O2S4/c1-7-11(17)15(13(19)21-7)9-3-5-10(6-4-9)16-12(18)8(2)22-14(16)20/h3-6H,1-2H2 |
InChI 键 |
WFYHZPIGARCLRV-UHFFFAOYSA-N |
规范 SMILES |
C=C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)N3C(=O)C(=C)SC3=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


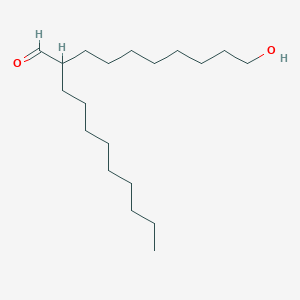
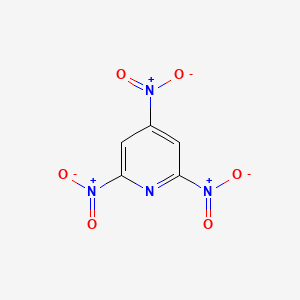
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
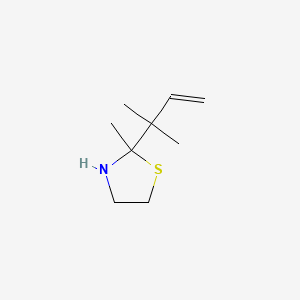

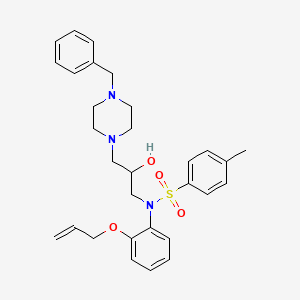
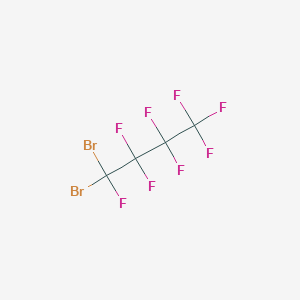
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
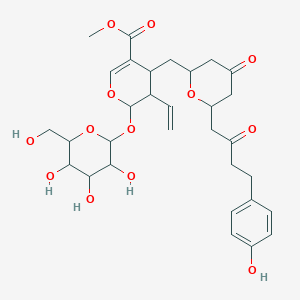
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)

![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
